4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid typically involves the reaction of 2,1,3-benzothiadiazole with butanoic acid under specific conditions. The reaction is carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group onto the benzothiadiazole ring . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, which can affect their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and protein-ligand binding .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,1,3-benzothiadiazole: Similar in structure but contains a bromine atom instead of the sulfonyl group.
2,1,3-benzothiadiazole: The parent compound without the sulfonyl and butanoic acid groups.
Uniqueness
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid is unique due to the presence of both the sulfonyl and butanoic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c14-9(15)5-2-6-11-19(16,17)8-4-1-3-7-10(8)13-18-12-7/h1,3-4,11H,2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACSBBFPRPHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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